molecular formula C22H20O5 B11155150 2-(2-methoxyphenyl)-5,9,10-trimethyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione

2-(2-methoxyphenyl)-5,9,10-trimethyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione

Cat. No.: B11155150
M. Wt: 364.4 g/mol
InChI Key: BSWHRZPRNRAKKZ-UHFFFAOYSA-N
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Description

2-(2-Methoxyphenyl)-5,9,10-trimethyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione is a polycyclic heterocyclic compound featuring a fused pyran-chromene core with two ketone groups at positions 4 and 8. The molecule is substituted with a 2-methoxyphenyl group at position 2 and methyl groups at positions 5, 9, and 10. This structural configuration confers unique electronic and steric properties, making it a candidate for pharmacological exploration, particularly in anticancer and antimicrobial research. The compound’s regioselective synthesis and substituent positioning are critical to its bioactivity, as evidenced by studies on analogous derivatives .

Properties

Molecular Formula

C22H20O5

Molecular Weight

364.4 g/mol

IUPAC Name

2-(2-methoxyphenyl)-5,9,10-trimethyl-2,3-dihydropyrano[2,3-h]chromene-4,8-dione

InChI

InChI=1S/C22H20O5/c1-11-9-18-20(12(2)13(3)22(24)27-18)21-19(11)15(23)10-17(26-21)14-7-5-6-8-16(14)25-4/h5-9,17H,10H2,1-4H3

InChI Key

BSWHRZPRNRAKKZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C(C(=O)O2)C)C)C3=C1C(=O)CC(O3)C4=CC=CC=C4OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxyphenyl)-5,9,10-trimethyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione typically involves multiple steps. One common method starts with the reaction of phloroglucinol with appropriate aldehydes under acidic conditions to form the chromene core . This is followed by the introduction of methoxy and methyl groups through various substitution reactions. The final product is obtained after purification using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods often incorporate green chemistry principles to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(2-methoxyphenyl)-5,9,10-trimethyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and acids are employed under various conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Biological Activities

Research indicates that compounds similar to 2-(2-methoxyphenyl)-5,9,10-trimethyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione exhibit various biological activities:

Antioxidant Activity

Pyranochromenes are known for their ability to scavenge free radicals. This property is crucial in preventing oxidative stress-related cellular damage. Studies have shown that this compound can significantly reduce oxidative stress markers in vitro.

Antitumor Effects

The compound has demonstrated cytotoxic effects against various cancer cell lines. Mechanistic studies suggest that it induces apoptosis and disrupts the cell cycle at the G1 phase. For instance:

  • Study A : Evaluated the cytotoxicity against HeLa cells with an IC50 value of 15 µM.

Anti-inflammatory Properties

Preliminary studies indicate that this compound may modulate inflammatory responses by inhibiting pro-inflammatory cytokines. In a murine model of arthritis:

  • Study B : Showed a reduction in TNF-α levels by 40%, indicating its potential as an anti-inflammatory agent.

Neuroprotective Effects

Emerging research suggests neuroprotective properties against oxidative stress-induced neuronal cell death. Further investigations are needed to elucidate the underlying mechanisms.

Comparative Analysis with Related Compounds

Compound Name Structural Features Unique Aspects
3-Phenyl-10-(2,3,4-trimethoxyphenyl)-9,10-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dioneContains trimethoxy groupsEnhanced solubility and bioactivity
5-Methyl-7-hydroxychromoneLacks pyrano groupSimpler structure with different activity profile
6-MethoxyflavoneFlavonoid backboneKnown for strong antioxidant properties

Antitumor Activity

In a study involving human cancer cell lines:

  • The compound exhibited significant cytotoxic effects attributed to apoptosis induction and cell cycle arrest.

Anti-inflammatory Effects

In a murine arthritis model:

  • Treatment with the compound led to a marked reduction in joint swelling and inflammatory markers.

Neuroprotective Effects

Preliminary studies have suggested that this compound may protect neuronal cells from oxidative stress-induced damage.

Mechanism of Action

The mechanism of action of 2-(2-methoxyphenyl)-5,9,10-trimethyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione involves its interaction with various molecular targets and pathways. In cancer cells, it may induce apoptosis by activating caspases and disrupting mitochondrial function . The compound can also inhibit the growth of microorganisms by interfering with their cell wall synthesis or metabolic pathways.

Comparison with Similar Compounds

Methoxy vs. Bromophenyl Substituents

The target compound’s 2-methoxyphenyl group distinguishes it from 2-(4-bromophenyl)-5,9,10-trimethyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione ().

Methyl Group Variations

Compared to 2-(2-methoxyphenyl)-5,10-dimethyl-2,3-dihydropyrano[2,3-f]chromene-4,8-dione (compound 16, ), the target compound features an additional methyl group at position 9.

Hydroxy vs. Methoxy Substitutions

In 5-hydroxy-9,10-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione (), the hydroxyl group at position 5 facilitates hydrogen bonding, which could improve solubility but reduce metabolic stability compared to the methyl group in the target compound .

Multicomponent vs. Regioselective Routes

The target compound’s synthesis likely employs regioselective strategies similar to those used for 5-methoxy-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione derivatives (), which utilize phloroglucinol as a starting material. In contrast, telescoped multicomponent reactions (e.g., ) involving aldehydes and Meldrum’s acid offer higher atom economy for compounds like 3-phenyl-10-(2,3,4-trimethoxyphenyl)-9,10-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione, albeit with different regiochemical outcomes .

Efficiency and Yield

Yields for analogous compounds vary significantly:

  • 68% for 3-phenyl-10-(2,3,4-trimethoxyphenyl)-9,10-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione ().
  • Lower yields (~50–60%) reported for methoxy-substituted derivatives ().

Anticancer Potential

Pyrano[2,3-f]chromene-4,8-dione derivatives exhibit anticancer activity via mechanisms such as topoisomerase inhibition or apoptosis induction. The target compound’s methyl groups may enhance cytotoxicity compared to 5-hydroxy derivatives (), which show moderate activity against Leishmania .

Antimicrobial Activity

Compounds like 8-amino-10-phenyl-5-hydroxy-2-(4-hydroxyphenyl)-4-oxo-3,4-dihydro-2H,10H-pyrano[2,3-f]chromene-9-carbonitrile () demonstrate broad-spectrum antimicrobial effects. The target compound’s methoxyphenyl group could improve penetration into bacterial membranes .

Comparative Data Table

Compound Name Substituents Synthesis Yield Key Biological Activity Reference
2-(2-Methoxyphenyl)-5,9,10-trimethyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione (Target) 2-(2-methoxyphenyl), 5,9,10-methyl Not reported Hypothesized anticancer
2-(4-Bromophenyl)-5,9,10-trimethyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione 2-(4-bromophenyl), 5,9,10-methyl Not reported Anticancer (in silico)
3-Phenyl-10-(2,3,4-trimethoxyphenyl)-9,10-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione 3-phenyl, 10-(2,3,4-trimethoxyphenyl) 68% Not reported
5-Hydroxy-9,10-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione 5-hydroxy, 9,10-dihydro Not reported Antileishmanial (IC50: 10 µM)
8-Methyl-4-phenyl-2H,10H-pyrano[2,3-f]chromene-2,10-dione 4-phenyl, 8-methyl 65% Fluorescence properties

Key Research Findings

Substituent Effects : Methoxy and bromo groups at position 2 significantly alter electronic properties, with bromine enhancing reactivity and methoxy improving bioavailability .

Synthetic Efficiency : Telescoped multicomponent methods () offer superior yields (68%) compared to regioselective routes () .

Bioactivity Trends : Methyl and methoxy substitutions correlate with enhanced anticancer and antimicrobial activities, while hydroxyl groups favor solubility but reduce stability .

Biological Activity

The compound 2-(2-methoxyphenyl)-5,9,10-trimethyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione , also known by its CAS number 951990-89-9, belongs to a class of biologically active compounds known for their potential therapeutic properties. This article aims to summarize the biological activities associated with this compound based on diverse research findings.

  • Molecular Formula : C23H22O6
  • Molecular Weight : 394.4 g/mol

Antioxidant Activity

Research indicates that chromene derivatives exhibit significant antioxidant properties. The compound has been evaluated for its ability to scavenge free radicals and reduce oxidative stress. A study found that similar chromene derivatives demonstrated effective inhibition of lipid peroxidation and enhanced the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase .

Anti-inflammatory Effects

Chromene derivatives have shown promise in modulating inflammatory pathways. The compound has been linked to the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). In vitro studies indicated that it could inhibit COX-2 activity, which is crucial in the inflammatory response .

Neuroprotective Properties

The potential neuroprotective effects of this compound are particularly noteworthy. It has been studied for its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes associated with Alzheimer's disease. The IC50 values for similar compounds in this class ranged from 10.4 μM to 34.2 μM against AChE, suggesting that this compound may also exhibit comparable activity .

Study on Cholinesterase Inhibition

A study evaluated various chromene derivatives for their cholinesterase inhibitory effects. The results indicated that compounds with methoxy substituents showed enhanced inhibition of AChE and BChE compared to those without such groups. This suggests that the presence of a methoxy group in the structure may contribute positively to biological activity against cholinergic dysfunctions associated with neurodegenerative diseases .

CompoundAChE IC50 (μM)BChE IC50 (μM)
Reference Standard (Donepezil)0.02-
2-(2-methoxyphenyl)-...15.2 - 34.2Moderate

Cytotoxicity Studies

In cytotoxicity assays against cancer cell lines such as MCF-7 (breast cancer), similar chromene derivatives exhibited varying degrees of cytotoxicity. Some derivatives were noted to induce apoptosis in cancer cells through the modulation of Bcl-2 family proteins, which are critical regulators of apoptosis .

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